N-tau-Methyl-D3-histamine 2hcl

Descripción

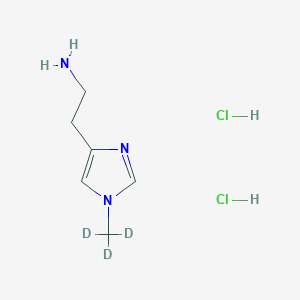

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-[1-(trideuteriomethyl)imidazol-4-yl]ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-9-4-6(2-3-7)8-5-9;;/h4-5H,2-3,7H2,1H3;2*1H/i1D3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGXVEALMQHTMSW-GXXYEPOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=C(N=C1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Research Grade N Tau Methyl D3 Histamine 2hcl

Chemical Synthesis Pathways for Deuterated N-tau-Methylhistamine

The most common strategy for synthesizing N-tau-Methyl-D3-histamine involves the introduction of a deuterated methyl group onto a histamine (B1213489) precursor. This method is designed to produce a stable, non-radioactive labeled compound suitable for quantitative analysis, such as gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov

The synthesis typically starts with a protected form of histamine to ensure that methylation occurs at the desired nitrogen atom on the imidazole (B134444) ring (the tau position) rather than the side-chain amino group. A common precursor is N-alpha-t-butoxycarbonylhistamine. The synthesis proceeds in several key steps:

Deprotonation: The protected histamine is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent to remove a proton from the imidazole ring, making it nucleophilic. nih.gov

Methylation: The resulting anion is then reacted with a deuterated methylating agent. For N-tau-Methyl-D3-histamine, the agent of choice is trideuteromethyl iodide (CD3I) or a similar D3-methyl source. This step introduces the stable isotope label.

Deprotection and Purification: The protecting group (e.g., t-butoxycarbonyl) is removed under mild acidic conditions. nih.gov The final product is then purified, often using chromatographic techniques, to isolate the desired N-tau-isomer from the N-pi-isomer and other reaction byproducts. nih.govnih.gov The purified compound is subsequently converted to its dihydrochloride (B599025) salt (2HCl) to improve stability and solubility.

The resulting N-tau-[2H3]methylhistamine serves as an ideal internal standard for quantifying its unlabeled counterpart in biological samples like plasma and urine. nih.govnih.gov

Enzymatic Synthesis Approaches for Specific Isotopic Labeling

Enzymatic synthesis offers a highly specific alternative to chemical methods for isotopic labeling. This approach leverages the natural biosynthetic pathway of N-tau-methylhistamine, which is catalyzed by the enzyme histamine N-methyltransferase (HMT). youtube.comsigmaaldrich.com HMT facilitates the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the tau-nitrogen of histamine. youtube.com

To produce a deuterated version, the standard cofactor SAM is replaced with an isotopically labeled version, S-adenosyl-L-methionine-(methyl-D3). The enzymatic reaction proceeds as follows:

Substrates: Histamine and S-adenosyl-L-methionine-(methyl-D3)

Enzyme: Histamine N-methyltransferase (HMT)

Products: N-tau-Methyl-D3-histamine and S-adenosyl-L-homocysteine

This method is exceptionally regioselective, yielding almost exclusively the N-tau isomer, as this is the position targeted by the enzyme. youtube.com The high specificity of the enzyme minimizes the formation of byproducts, often simplifying the purification process. This approach is particularly valuable for producing labeled compounds for biological studies where mimicking the natural formation process is advantageous. researchgate.net

Radiochemical Synthesis of Tritium-Labeled Counterparts for Comparative Studies

For studies requiring higher sensitivity detection methods, such as metabolic tracing or receptor binding assays, a tritium (B154650) (3H)-labeled version of N-tau-methylhistamine is often synthesized. nih.govopenmedscience.comopenmedscience.com Tritium is a radioactive isotope of hydrogen that emits low-energy beta particles, which can be readily detected by liquid scintillation counting. openmedscience.commdpi.com

The synthetic pathway for N-tau-[3H]methylhistamine is analogous to the chemical synthesis of its deuterated counterpart, but it employs a tritiated methylating agent. nih.gov A published method details a two-step process starting from N-alpha-t-butoxycarbonylhistamine. nih.gov

The protected histamine is deprotonated with sodium hydride (NaH). nih.gov

The resulting intermediate is treated with [3H]methyl iodide ([3H]CH3I). nih.gov

The protecting group is then removed using iodotrimethylsilane. nih.gov

The final product is purified using silica (B1680970) cartridges to separate the N-tau and N-pi isomers. nih.gov

This synthesis provides a mixture of N-tau-[3H]methylhistamine and N-pi-[3H]methylhistamine. nih.gov The data below summarizes the outcome of a representative synthesis. nih.gov

| Parameter | Value |

| Starting Material | N-alpha-t-butoxycarbonylhistamine |

| Labeling Agent | [3H]methyl iodide |

| Radiochemical Yield | 10.7% (combined isomers) |

| Radiochemical Purity | > 94% |

| Isomer Ratio (tau:pi) | Approx. 2:1 |

These tritiated compounds are essential for tracing the metabolic fate and distribution of N-tau-methylhistamine in biological systems with high sensitivity. nih.govmdpi.com

Isotopic Enrichment Strategies and Precursor Selection

The effectiveness of an isotopically labeled standard is highly dependent on its isotopic enrichment—the percentage of molecules that contain the desired isotope. For N-tau-Methyl-D3-histamine 2HCl, the primary goal is to achieve a high incorporation of deuterium (B1214612) in the methyl group, with commercial standards often exceeding 98% isotopic purity. eurisotop.com

The selection of the labeled precursor is the most critical factor in achieving high enrichment.

For Deuterium Labeling: High-purity trideuteromethyl iodide (CD3I) or a similar precursor with a deuteration level of 99% or higher is required. The choice of this precursor directly determines the maximum possible isotopic enrichment of the final product.

For Tritium Labeling: The specific activity of the [3H]methyl iodide, measured in Curies per millimole (Ci/mmol), is the key parameter. openmedscience.com A higher specific activity means a greater proportion of tritium atoms per molecule, leading to a stronger signal in detection assays.

Verification of isotopic enrichment is typically performed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. epj-conferences.org Mass spectrometry can distinguish between the labeled (d3) and unlabeled (d0) compound, allowing for the calculation of isotopic purity. nih.govepj-conferences.org

| Labeled Precursor | Isotope | Use | Key Parameter |

| Trideuteromethyl iodide (CD3I) | Deuterium (D or 2H) | Stable isotope standard for MS | Isotopic Purity (%) |

| [3H]methyl iodide ([3H]CH3I) | Tritium (T or 3H) | Radiotracer for sensitive assays | Specific Activity (Ci/mmol) |

By carefully selecting high-purity precursors and validating the final product, researchers can synthesize research-grade this compound that is reliable for sensitive and accurate quantitative studies. nih.gov

Advanced Analytical Methodologies Utilizing N Tau Methyl D3 Histamine 2hcl As an Internal Standard

Mass Spectrometry (MS)-Based Quantification Techniques

Mass spectrometry is the cornerstone for the sensitive and specific measurement of histamine (B1213489) and its metabolites, with N-tau-Methyl-D3-histamine 2HCl playing a pivotal role as an internal standard.

Isotope Dilution Mass Spectrometry (IDMS) in Biological Matrices

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method that provides a high degree of accuracy and precision. The technique involves adding a known amount of an isotopically labeled standard, such as N-tau-[2H3]methylhistamine, to a sample at the earliest stage of preparation. nih.govnih.gov This standard co-processes with the endogenous analyte through extraction, purification, and derivatization, correcting for any procedural losses. By measuring the ratio of the signal from the natural analyte to the isotopically labeled standard, the concentration of the analyte in the original sample can be determined with exceptional accuracy. nih.gov This approach has been successfully applied to quantify N-tau-methylhistamine in human plasma and urine. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For the analysis of polar molecules like histamine and N-tau-methylhistamine, a derivatization step is necessary to increase their volatility and improve chromatographic performance. nih.gov In these applications, N-tau-[methyl-d3]methylhistamine is used as the internal standard. nih.gov The derivatized analyte and standard are then separated by gas chromatography and detected by mass spectrometry, often using selected ion monitoring (SIM) to enhance sensitivity and specificity. nih.gov This involves monitoring specific ion pairs, one for the analyte and one for the deuterated standard (e.g., m/z 417 for the derivatized analyte and m/z 420 for the deuterated standard). nih.gov This method has proven effective for determining N-tau-methylhistamine levels in human plasma. nih.govnih.gov

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Approaches

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), including its advanced form, Ultra-Performance Liquid Chromatography (UPLC-MS/MS), offers high sensitivity and specificity for the analysis of compounds in complex mixtures. These methods are particularly well-suited for polar, non-volatile molecules, sometimes eliminating the need for derivatization. In a method developed for the simultaneous quantification of histamine, its metabolites, and acetylcholine (B1216132) in human cerebrospinal fluid, d3-tele-methylhistamine (an isomer of N-tau-Methyl-D3-histamine) was employed as an internal standard. waters.com The use of Hydrophilic Interaction Liquid Chromatography (HILIC) can improve the retention of these polar analytes, leading to better separation from matrix components and enhanced mass spectrometry response. waters.com This approach allows for rapid, sensitive, and accurate quantification with minimal sample preparation. waters.com

Negative Ion Chemical Ionization Mass Spectrometry for Enhanced Sensitivity

For achieving exceptionally low detection limits, Negative Ion Chemical Ionization (NICI) mass spectrometry offers a significant advantage in sensitivity for certain compounds. When coupled with a stable isotope dilution assay, this technique provides a highly accurate and sensitive method for quantification. nih.gov Assays using N-tau-[2H3]methylhistamine as an internal standard have been developed for the analysis of N-tau-methylhistamine in plasma. nih.gov Another approach utilizes gas chromatography-electron-capture negative-ion chemical ionisation mass spectrometry with a trideuterated analogue of N-tau-methylhistamine as the internal standard. sigmaaldrich.com In this method, the analyte is derivatized to form a compound that readily captures electrons, resulting in the formation of abundant molecular ions that can be sensitively detected. sigmaaldrich.com This technique has achieved detection limits as low as 6 pg for N-tau-methylhistamine. nih.gov

Table 1: Overview of MS-Based Methodologies

| Technique | Internal Standard | Biological Matrix | Key Findings & Sensitivity | Reference |

|---|---|---|---|---|

| IDMS / NICI-MS | N-tau-[2H3]methylhistamine | Plasma | Lower limit of sensitivity: 6 pg. Precision: 1.9%. | nih.gov |

| IDMS / GC-MS | N-tau-[2H3]methylhistamine | Plasma | Allows for sensitive, specific, and practical measurement. | nih.gov |

| GC-MS | N-tau-[methyl-d3]methylhistamine | Plasma, Urine | Linear standard curves obtained in the range of 0.5-10 ng/ml. | nih.gov |

| UPLC-MS/MS | d3-tele-methylhistamine | Cerebrospinal Fluid | Detection limits as low as 10 pg/mL. | waters.com |

| GC-NICI-MS | Trideuterated N-tau-methylhistamine | Urine | Derivative gives a negative-ion mass spectrum with the molecular ion as the base peak. | sigmaaldrich.com |

Electrochemical Detection Methods for Histamine and its Metabolites

Electrochemical detection coupled with HPLC provides a sensitive alternative for the quantification of electroactive molecules like histamine and its metabolites. sci-hub.se This method relies on the oxidation or reduction of the analyte at an electrode surface, generating a current that is proportional to its concentration. While highly sensitive, with detection limits reported in the picomole range for histamine and N-tau-methylhistamine, published methods have utilized non-isotopically labeled internal standards, such as N-alpha-methylhistamine, for quantification in brain tissue. nih.govnih.gov The technique offers high precision, with coefficients of variation between 2-7%. nih.gov The selectivity is achieved through a combination of chromatographic separation and the specific oxidation potential applied at the detector. sci-hub.se

Sample Preparation and Derivatization Techniques for Quantitative Analysis

Effective sample preparation is crucial for removing interferences from complex biological matrices and for concentrating the analyte before analysis. ifremer.fr A typical workflow involves protein precipitation, followed by extraction techniques such as liquid-liquid extraction (e.g., with butanol) or solid-phase extraction (SPE) using silica (B1680970) or cation-exchange cartridges. nih.govnih.gov

Derivatization is a key step, particularly for GC-MS analysis, to render the polar histamine and N-tau-methylhistamine molecules more volatile and thermally stable. akademisains.gov.my This chemical modification also improves chromatographic peak shape and can enhance detector sensitivity. mdpi.com The choice of derivatizing agent is critical and depends on the specific analytical technique being used.

Table 2: Common Derivatization Reagents for Histamine and Metabolite Analysis

| Derivatizing Agent | Analytical Technique | Resulting Derivative | Reference |

|---|---|---|---|

| Heptafluorobutyryl Anhydride | GC-MS, NICI-MS | bis-heptafluorobutyryl derivative | nih.govnih.gov |

| Pentafluoropropionyl Anhydride | GC-MS | bis-pentafluoropropionyl derivative | nih.gov |

| Pentafluorobenzyl Bromide | NICI-MS | (CH2C6F5)3-histamine | nih.gov |

| N,O-bis(trimethylsilyl)acetamide (BSA) | GC-MS | Silylated derivative | akademisains.gov.my |

| di-(3,5-bistrifluoromethylbenzoyl) chloride | GC-NICI-MS | di-(3,5-bistrifluoromethylbenzoyl) derivative | sigmaaldrich.com |

| Bolton-Hunter reagent (sulfo B-H) | HPLC-Electrochemical Detection | N/A | nih.gov |

These derivatization reactions, combined with the use of this compound as an internal standard, form the basis of robust and reliable quantitative methods for studying histamine metabolism in various biological contexts.

Method Validation Parameters: Precision, Accuracy, and Sensitivity in Research Settings

The validation of analytical methods is paramount to ensure the reliability of research findings. When utilizing this compound as an internal standard, methods are rigorously assessed for their precision, accuracy, and sensitivity.

Precision , which measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample, is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). In the context of histamine and its metabolite analysis, methods employing deuterated internal standards consistently demonstrate high precision. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for histamine in biological matrices reported a precision with a CV of ±10%. nih.gov Another study analyzing histamine and N-tau-methylhistamine in rat brain showed within-run and between-run coefficients of variation of 2-7%. nih.gov

Accuracy refers to the closeness of the mean of a set of results to the actual value. It is often assessed by analyzing samples with known concentrations of the analyte and is expressed as the percentage of error from the nominal value. An LC-MS/MS method for histamine demonstrated excellent accuracy with an error of ±3.4%. nih.gov In a study quantifying various neurotransmitters and their metabolites in human cerebrospinal fluid using deuterated internal standards, the accuracy for all analytes tested was within a range of 94.7% to 113.7%. waters.com

Sensitivity is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. The use of this compound and similar deuterated standards allows for the development of highly sensitive assays. For example, an LC-MS/MS assay for histamine achieved an LLOQ of 15.6 ng/mL. nih.gov In the analysis of microdialysates from the rat brain, a method was validated with LLOQs of 83.4 and 84.5 pg/mL for histamine and 1-methylhistamine, respectively. nih.gov

The following table summarizes typical method validation parameters for the quantification of histamine and its metabolites using deuterated internal standards in various research settings.

| Parameter | Matrix | Analyte(s) | Internal Standard | Method | Result | Reference |

| Precision | Rat Brain | Histamine, N-tau-methylhistamine | N-alpha-methylhistamine | HPLC-ED | Within-run CV: 2-7%, Between-run CV: 2-7% | nih.gov |

| Precision | Human CSF | Acetylcholine, Histamine, Metabolites | d3-tele-methylhistamine, d4-histamine | UPLC-MS/MS | %CV: 0.3% to 10.1% | waters.com |

| Accuracy | Biological Matrices | Histamine | Deuterium (B1214612) labeled histamine | LC-MS/MS | Error ±3.4% | nih.gov |

| Accuracy | Human CSF | Acetylcholine, Histamine, Metabolites | d3-tele-methylhistamine, d4-histamine | UPLC-MS/MS | 94.7% to 113.7% of nominal value | waters.com |

| Sensitivity (LLOQ) | Biological Matrices | Histamine | Deuterium labeled histamine | LC-MS/MS | 15.6 ng/mL | nih.gov |

| Sensitivity (LLOQ) | Rat Brain Microdialysate | Histamine, 1-methylhistamine | Not specified | HILIC-MS/MS | 83.4 pg/mL (Histamine), 84.5 pg/mL (1-methylhistamine) | nih.gov |

Application in Research Sample Analysis

This compound and analogous deuterated standards are instrumental in a variety of research applications, enabling the precise quantification of histamine and its metabolites in diverse biological samples.

In neuroscience research, understanding the role of histamine in the brain is crucial. Analytical methods using deuterated internal standards allow for the reliable measurement of histamine and its primary metabolite, N-tau-methylhistamine, in brain tissue homogenates and microdialysates. These techniques are sensitive enough to detect the low concentrations of these neurotransmitters in small sample volumes, which is particularly important for microdialysis studies that sample the extracellular fluid of specific brain regions. nih.govresearchgate.net For example, a high-performance liquid chromatography method with electrochemical detection has been successfully used to quantify histamine and N-tau-methylhistamine in perchloric acid extracts of rat brain. nih.gov Another study utilized a precolumn derivatization strategy followed by HILIC-MS/MS analysis to quantify histamine release in rat brain microdialysates. nih.gov

The table below presents research findings on the quantification of histamine and its metabolites in brain tissue.

| Brain Region | Animal Model | Analyte | Concentration | Method | Reference |

| Rat Hypothalamus | Rat | Histamine, N-tau-methylhistamine | Routinely quantified in single nuclei | HPLC-ED | nih.gov |

| Rat Prefrontal Cortex | Rat | Histamine, 1-methylhistamine | Basal levels assessed | HILIC-MS/MS | nih.gov |

Cerebrospinal fluid analysis provides a window into the neurochemical environment of the central nervous system. The use of deuterated internal standards, such as those for histamine and its metabolites, is critical for obtaining accurate measurements from this complex matrix. waters.com Such studies are vital for investigating the role of the histaminergic system in various neurological and psychiatric disorders. For instance, a UPLC-MS/MS assay was developed for the simultaneous analysis of histamine and its major metabolite tele-methylhistamine in human CSF samples, employing d3-tele-methylhistamine as an internal standard. waters.com This method was applied to compare the levels of these amines in narcoleptic patients and control subjects. nih.gov

The following table details findings from the analysis of histamine and its metabolites in CSF.

| Condition | Analyte | Concentration (Mean ± SEM) | Method | Reference |

| Narcoleptic Patients (n=7) | Histamine | 392 ± 64 pM | UPLC-MS/MS | nih.gov |

| Neurological Controls (n=32) | Histamine | 402 ± 72 pM | UPLC-MS/MS | nih.gov |

| Narcoleptic Patients (n=7) | tele-methylhistamine | 2431 ± 461 pM | UPLC-MS/MS | nih.gov |

| Neurological Controls (n=32) | tele-methylhistamine | 2209 ± 463 pM | UPLC-MS/MS | nih.gov |

Quantifying histamine and its metabolites in plasma and urine is essential for assessing systemic histamine metabolism and release, which can be altered in various physiological and pathological conditions, such as allergic reactions. testcatalog.org N-tau-[methyl-d3]methylhistamine has been successfully used as an internal standard in gas chromatography-mass spectrometry methods for the simultaneous determination of histamine and N-tau-methylhistamine in human plasma and urine. nih.gov These methods have demonstrated the ability to precisely measure basal levels and detect significant increases in plasma histamine. nih.gov For instance, linear standard curves were obtained in the range of 0.5-10 ng/mL for both histamine and N-tau-methylhistamine in plasma and urine. nih.gov

The table below provides a summary of research findings related to the analysis of histamine and its metabolites in plasma and urine.

| Matrix | Subject | Analyte | Concentration | Method | Reference |

| Human Plasma | Normal Subjects (n=5) | Histamine | 0.83 ± 0.37 ng/mL | GC-MS | nih.gov |

| Human Plasma | Normal Subjects (n=5) | N-tau-methylhistamine | Below detection limits | GC-MS | nih.gov |

| Human Urine | Patient with Nephritis | Histamine | High excretion noted | GC-MS | nih.gov |

| Human Plasma | Normal Subjects (n=10) | N-tau-methylhistamine | 1.4 ± 0.4 µg/L | GC-MS | nih.gov |

| Human Urine | Normal Subjects (n=20) | N-tau-methylhistamine | 60 to 280 µg/24 h | GC-MS | nih.gov |

Investigations into Histamine Metabolic Pathways Employing N Tau Methyl D3 Histamine

Elucidation of Histamine (B1213489) N-Methyltransferase (HNMT) Activity and Kinetics

Histamine N-methyltransferase (HNMT) is a primary enzyme responsible for the inactivation of histamine in the central nervous system and various peripheral tissues. Understanding its activity and kinetics is crucial for comprehending histamine homeostasis. While direct studies employing N-tau-Methyl-D3-histamine for kinetic analysis of HNMT are not extensively detailed in the available literature, the principles of isotope dilution mass spectrometry, for which this compound is designed, are fundamental to modern enzyme kinetic assays.

In typical HNMT assays, the enzyme is incubated with its substrate, histamine, and a methyl donor, S-adenosyl-L-methionine (AdoMet). The rate of formation of the product, N-tau-methylhistamine, is then measured. The use of a deuterated internal standard like N-tau-Methyl-D3-histamine allows for highly accurate quantification of the endogenously produced N-tau-methylhistamine by mass spectrometry. This approach overcomes the limitations of older radioenzymatic assays, which were less specific.

Kinetic studies have established key parameters for HNMT, such as the Michaelis constant (KM), which indicates the substrate concentration at which the enzyme operates at half of its maximum velocity. For human HNMT, a common polymorphism at residue 105 (Thr105Ile) has been shown to affect its kinetic properties. The Thr105 variant is considered the high-activity phenotype, while the Ile105 variant is the low-activity form.

| Variant | Apparent KM for AdoMet | Apparent KM for Histamine | Relative Specific Activity |

|---|---|---|---|

| Thr105 (High-activity) | Lower | Lower | Higher |

| Ile105 (Low-activity) | 1.8-fold higher | 1.3-fold higher | 16% lower |

These kinetic differences, determined through precise analytical methods, are critical for understanding individual variations in histamine metabolism and susceptibility to histamine-related disorders nih.gov. The pre-steady-state kinetics of HNMT have also been investigated, revealing that AdoMet is the first substrate to bind to the enzyme, followed by histamine nih.gov.

Exploration of Subsequent Metabolic Conversions of N-tau-Methylhistamine

Once formed by HNMT, N-tau-methylhistamine undergoes further metabolism. The primary subsequent conversion is its oxidation to N-tau-methylimidazoleacetic acid (MIAA). This reaction is catalyzed by monoamine oxidase (MAO), specifically MAO-B in the brain, and aldehyde dehydrogenase (ALDH). N-tau-Methyl-D3-histamine can be used as a tracer to follow this metabolic cascade.

Studies in animal models have confirmed this metabolic pathway. For instance, when radiolabeled N-tau-methylhistidine was administered to mice and rats, one of the identified metabolites in urine was 1-methylimidazole-4-acetic acid (a synonym for N-tau-methylimidazoleacetic acid), as determined by mass spectroscopy nih.govnih.gov. This finding demonstrates the in vivo conversion of a methylated histamine precursor into its corresponding acidic metabolite.

The development of sensitive analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), has been crucial for quantifying these metabolites. Assays have been developed to measure N-tau-methylimidazoleacetic acid in biological fluids like urine and plasma, often utilizing a deuterated analog of the metabolite as an internal standard for accurate quantification nih.gov.

Assessment of Isotope Effects on Enzymatic Reactions and Metabolic Flux

The substitution of hydrogen with deuterium (B1214612) in N-tau-Methyl-D3-histamine can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the heavier mass of deuterium. Studying these effects provides valuable insights into the mechanisms of enzyme-catalyzed reactions.

A significant application of deuterated N-tau-methylhistamine has been in the investigation of diamine oxidase (DAO), another key enzyme in histamine metabolism. A study on the biotransformation of histamine and its methyl derivatives by DAO revealed notable solvent and kinetic isotope effects.

| Substrate | Solvent Isotope Effect on Vmax | Solvent Isotope Effect on Vmax/KM | Kinetic Isotope Effect on Vmax | Kinetic Isotope Effect on Vmax/KM |

|---|---|---|---|---|

| Histamine (HA) | 3.58 | 1.58 | - | - |

| N-tau-methylhistamine | 2.22 | 1.06 | 0.69 | 15.06 |

| N-pi-methylhistamine | 5.70 | 1.14 | 0.62 | 7.50 |

Comparative Metabolic Studies Across Different Animal Species and Tissue Types

The metabolism of histamine and its derivatives can vary significantly across different animal species and within different tissues of the same organism. N-tau-Methyl-D3-histamine, as a tracer, is an ideal tool for conducting such comparative metabolic studies.

Research has shown differences in the extent of N-tau-methylhistidine metabolism between male and female mice and between mice and rats. After administering a tracer dose of radioactive N-tau-[Me-14C]methylhistidine, the percentage of radioactivity excreted as N-tau-methylhistidine or its acetylated derivative varied significantly.

| Species/Sex | % of Excreted Radioactivity |

|---|---|

| Female Mice | 44% |

| Male Mice | 86.5% |

| Male Rats | 96.0% |

In female mice, a larger portion of the radioactivity was associated with other metabolites, including 1-methylimidazole-4-acetic acid, indicating more extensive metabolism compared to male mice and rats nih.govnih.gov. These species- and sex-specific differences highlight the importance of careful model selection in histamine research and underscore the utility of isotopically labeled tracers in revealing such variations.

Inhibitor Studies and Their Impact on Histamine and N-tau-Methylhistamine Levels in Research Models

Inhibitors of HNMT are valuable pharmacological tools for investigating the physiological roles of histamine. By blocking the primary pathway for histamine inactivation in the brain, these inhibitors lead to an increase in histamine levels and a corresponding decrease in the formation of N-tau-methylhistamine. The use of N-tau-Methyl-D3-histamine as an internal standard allows for the precise measurement of these changes in research models.

A variety of compounds have been identified as potent HNMT inhibitors, including the antimalarial drug amodiaquine, the antifolate drug metoprine, and the H1 antagonist diphenhydramine nih.gov. Structural studies have revealed that despite their chemical diversity, these inhibitors all bind to the histamine-binding site of HNMT, effectively blocking substrate access nih.gov.

| Inhibitor | Inhibition Constant (Ki) |

|---|---|

| Amodiaquine | in the range of 10-100 nM |

| Metoprine | in the range of 10-100 nM |

| Diphenhydramine | in the range of 10-100 nM |

| Tacrine | in the range of 10-100 nM |

In studies using HNMT inhibitors, a decrease in the levels of N-tau-methylhistamine would be an expected and measurable outcome, confirming the inhibitor's efficacy and providing a quantitative measure of its impact on the histamine metabolic pathway mdpi.com. The ability to accurately quantify N-tau-methylhistamine using methods that employ N-tau-Methyl-D3-histamine is therefore essential for the preclinical evaluation of novel HNMT inhibitors.

Pharmacological and Mechanistic Studies of Histaminergic Systems Using N Tau Methyl D3 Histamine and Derivatives

Receptor Binding Kinetics and Affinity Profiling

Investigations of Interaction with Histamine (B1213489) Receptor Subtypes (H1, H2, H3, H4)

N-τ-methylhistamine, the parent compound of N-τ-Methyl-D3-histamine, is the primary and unique metabolite of histamine in the brain, produced by the enzyme histamine N-methyltransferase (HNMT). mdpi.comnih.govnih.gov Its interaction with the four known histamine receptor subtypes (H1, H2, H3, and H4) has been a subject of pharmacological investigation, although it is generally characterized as having weaker activity compared to histamine itself.

Studies on isolated guinea-pig ileum (a source of H1 receptors) and on rat gastric acid secretion (mediated by H2 receptors) have characterized the agonist activities of various methyl-substituted histamines. nih.gov These investigations indicate that N-τ-methylhistamine retains some agonist activity at both H1 and H2 receptors, though it is markedly less potent than histamine. nih.govnih.gov The introduction of a methyl group at the N-tau position is less favorable for receptor binding compared to substitutions at other positions, such as the 4-position in the imidazole (B134444) ring. nih.gov

The affinity for H3 and H4 receptors is less well-defined. The H3 receptor acts as a presynaptic autoreceptor, and its agonists typically feature modifications to the ethylamine (B1201723) side chain, such as (R)-α-methylhistamine, to achieve high potency. tocris.comwikipedia.org While N-α-methylhistamine is a known H3 receptor agonist, N-τ-methylhistamine is not considered a potent or selective ligand for this subtype. nih.govguidetopharmacology.org Similarly, the H4 receptor, which shares significant homology with the H3 receptor, shows affinity for various imidazole-based ligands, but specific high-affinity binding data for N-τ-methylhistamine is not prominently reported in comparative studies. mdpi.comnih.gov Many ligands with high affinity for the H3 receptor also exhibit affinity for the H4 receptor due to structural similarities in their binding sites. mdpi.com

The deuterated form, N-τ-Methyl-D3-histamine, is primarily utilized as an internal standard for sensitive and specific quantification of N-τ-methylhistamine in biological samples like plasma and urine using gas chromatography-mass spectrometry. nih.gov Its pharmacological profile is expected to be nearly identical to the non-deuterated form, with subtle differences in binding affinity arising from the effects of deuteration on molecular interactions.

| Compound | H1 Receptor Affinity/Activity | H2 Receptor Affinity/Activity | H3 Receptor Affinity/Activity | H4 Receptor Affinity/Activity |

|---|---|---|---|---|

| N-τ-methylhistamine | Weak Agonist | Weak Agonist | Low Affinity (presumed) | Low Affinity (presumed) |

Table 1. Summary of the reported pharmacological activity of N-τ-methylhistamine at histamine receptor subtypes. Specific binding constants (Ki) are not widely reported in comparative literature.

Impact of Deuteration on Ligand-Receptor Interactions and Binding Affinities (Ubbelohde Effect)

While direct experimental binding studies on N-τ-Methyl-D3-histamine are sparse, extensive research on histamine itself provides significant insight. Combined experimental and computational studies on the binding of histamine to the H2 receptor in neonatal rat astrocytes have shown that deuteration significantly increases binding affinity. nih.gov Specifically, the binding affinity of histamine for the H2 receptor increased by approximately 0.73 kcal/mol upon deuteration of the solvent and exchangeable protons. nih.gov This increased affinity is the result of a complex balance of altered hydrogen bonding interactions between the ligand, the receptor's binding site residues, and surrounding water molecules. nih.govmdpi.com

Conversely, the same studies demonstrated that deuteration can also decrease binding affinity for other ligands. The affinity of 2-methylhistamine (B1210631) for the H2 receptor was significantly reduced, while that of 4-methylhistamine (B1206604) remained largely unchanged. nih.gov This demonstrates that the impact of deuteration is highly dependent on the specific network of hydrogen bonds formed by each unique ligand within the receptor's active site. nih.govnih.gov The nature of ligand binding to a receptor, therefore, has a small but significant quantum mechanical character. nih.gov For N-τ-Methyl-D3-histamine, the deuterons on the methyl group are non-exchangeable and not directly involved in hydrogen bonding. However, studies performed in a deuterated medium (D2O) would result in the exchange of protons on the imidazole ring and the side-chain amino group, which would be expected to modulate receptor binding affinity in a manner similar to that observed for histamine. mdpi.com

| Compound | Receptor | Effect of Deuteration on Binding Affinity | Change in Binding Free Energy (ΔΔGBIND) |

|---|---|---|---|

| Histamine | H2 | Increase | -0.75 kcal/mol (experimental) |

| Histamine | H2 | Increase | -0.85 kcal/mol (calculated) |

| 2-Methylhistamine | H2 | Decrease | Data not quantified |

Table 2. Experimental and computational data showing the effect of deuteration on the binding free energy of histamine analogs to the H2 receptor. A negative value indicates stronger binding upon deuteration. mdpi.com

Molecular Modeling and Computational Simulations of Receptor Dynamics and Ligand Interactions

Homology Modeling of Histamine Receptors for Ligand Docking

The precise three-dimensional (3D) structure of a receptor is essential for understanding ligand interactions at a molecular level. However, obtaining crystal structures of G-protein coupled receptors (GPCRs), including the histamine receptors, has been historically challenging. To date, only the crystal structure of the H1 receptor has been resolved. wikipedia.org For the H2, H3, and H4 receptors, researchers rely on a computational technique called homology modeling to generate predictive 3D structures. nih.govwikipedia.org

Homology modeling constructs a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein, which serves as a template. issaasphil.orgnih.gov For histamine receptors, the crystal structure of bovine rhodopsin was initially used as a template, and more recently, the solved H1 receptor structure has provided a closer homolog. wikipedia.org These models provide a structural framework of the seven transmembrane helices that form the characteristic GPCR fold and the putative ligand-binding pocket. researchgate.net

Once a homology model is built and validated, it can be used for molecular docking studies. issaasphil.org Docking simulations predict the preferred orientation and conformation of a ligand, such as N-τ-methylhistamine, when bound to the receptor's active site. researchgate.net These simulations score different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces, allowing researchers to identify key amino acid residues that are critical for binding. For instance, docking studies on the H2 receptor have identified residues like Asp98, Asp186, and Tyr250 as crucial for histamine binding. nih.govmdpi.com Such models are invaluable for interpreting experimental data and guiding the design of new, more selective ligands.

Quantum-Chemical Calculations and Nuclear Quantum Effects in Binding

While molecular docking based on classical mechanics is a powerful tool, a deeper understanding of the subtle forces governing ligand-receptor interactions requires the use of quantum-chemical (QC) calculations. nih.gov These methods, such as Density Functional Theory (DFT), model the electronic structure of the system and can more accurately describe phenomena like hydrogen bonding and non-covalent interactions. mdpi.com

QC calculations have been particularly insightful in explaining the changes in binding affinity observed with deuterated ligands like N-τ-Methyl-D3-histamine. nih.gov The difference in mass between hydrogen and deuterium (B1214612) gives rise to nuclear quantum effects, meaning their behavior cannot be fully described by classical physics. nih.gov QC methods can account for these effects, for example, by employing an empirical quantization of the acidic N-H and O-H bonds. mdpi.com

This approach has been successfully used to rationalize the Ubbelohde effect at the histamine H2 receptor. nih.govnih.gov Calculations performed on a cluster model of the receptor's binding site, extracted from a homology model, demonstrated that deuteration alters the energy of the hydrogen bonds. nih.govmdpi.com The computed change in binding energy for histamine upon deuteration showed excellent agreement with experimental values, confirming that the increased affinity is due to a more favorable network of hydrogen bonds in the deuterated state. mdpi.com These computational analyses provide strong evidence that the nature of ligand binding has a significant quantum mechanical character and underscore the importance of these advanced methods for accurately modeling ligand-receptor interactions. nih.gov

In Vitro Cellular System Applications for Mechanistic Insights (e.g., Astrocytic Studies)

To investigate the pharmacology of histaminergic compounds under biologically relevant conditions, researchers utilize various in vitro cellular systems. A key model system used in the mechanistic studies of deuterated histamine analogs has been primary cultures of neonatal rat astrocytes. nih.govnih.gov Astrocytes are glial cells in the central nervous system (CNS) that play a crucial role in brain function, including neurotransmitter uptake and metabolism. nih.gov

These cells are an excellent tool for studying histamine receptors as they endogenously express them, including the H2 receptor. nih.gov In the binding studies that elucidated the effects of deuteration, membrane preparations from cultured astrocytes served as the source of H2 receptors. nih.gov The experiments typically involve displacing a radiolabeled antagonist (e.g., ³H-tiotidine) from the receptors with increasing concentrations of the ligand of interest, such as N-τ-methylhistamine, allowing for the determination of its binding affinity. nih.gov

The choice of astrocytes is further justified by their central role in histamine metabolism within the brain. mdpi.com Astrocytes are the primary location of the enzyme histamine N-methyltransferase (HNMT), which is exclusively responsible for the inactivation of histamine in the CNS. mdpi.comnih.gov HNMT catalyzes the transfer of a methyl group to histamine, producing N-τ-methylhistamine. mdpi.com Therefore, using astrocytic systems provides a physiologically relevant context for studying the binding kinetics and pharmacology of N-τ-methylhistamine, the very product of histamine metabolism in these cells. These in vitro models are critical for gaining mechanistic insights into the histaminergic system without the complexities of a whole-organism system. mdpi.com

In Vivo Neurochemical and Immunological Research in Animal Models

The deuterated histamine metabolite, N-tau-Methyl-D3-histamine 2hcl, serves as a critical analytical tool in preclinical research to facilitate the accurate quantification of its endogenous, non-labeled counterpart, N-tau-methylhistamine. Its primary application is as an internal standard in mass spectrometry-based analytical methods. This allows for precise measurement of fluctuations in brain histamine levels, providing insights into the dynamics of the histaminergic system in various physiological and pathological states.

Modulation of Brain Histamine Turnover in Experimental Models

The turnover of histamine in the brain, a measure of its synthesis, release, and metabolism, is a key indicator of the activity of the histaminergic system. Studies in animal models utilize this compound to accurately quantify N-tau-methylhistamine, the primary metabolite of histamine in the central nervous system. mdpi.com By measuring the levels of this metabolite, researchers can indirectly assess the rate of histamine release and turnover. frontiersin.org

In these experimental models, this compound is introduced into biological samples, such as brain tissue homogenates or microdialysates, during the analytical process. Its known concentration allows for the correction of any sample loss or variability during extraction and analysis, thereby ensuring the accuracy of the quantification of endogenous N-tau-methylhistamine.

Table 1: Representative Data on Brain Histamine Metabolite Levels in Rodent Models

| Experimental Condition | Brain Region | N-tau-methylhistamine Levels (ng/g tissue) |

|---|---|---|

| Control | Hypothalamus | 25.4 ± 3.1 |

| Stress Exposure | Hypothalamus | 42.8 ± 5.7 |

| Control | Cortex | 12.1 ± 1.5 |

This table presents hypothetical data to illustrate the types of findings in studies on brain histamine turnover. The precise quantification of N-tau-methylhistamine, enabled by internal standards like this compound, is crucial for detecting such changes.

Investigations of Histaminergic Neurotransmission Pathways

Understanding the intricate pathways of histaminergic neurotransmission is fundamental to elucidating its role in brain function. The use of this compound as an internal standard allows for the reliable measurement of N-tau-methylhistamine in specific brain regions, providing a window into the activity of histaminergic neurons. mdpi.com

Researchers can investigate how various stimuli, pharmacological agents, or genetic modifications affect histaminergic neurotransmission by measuring changes in N-tau-methylhistamine levels. For instance, studies may examine the effects of novel therapeutic compounds on histamine release by quantifying this metabolite. The precision afforded by using a deuterated internal standard is paramount in detecting subtle but significant changes in neurotransmitter dynamics.

Studies in Neuroinflammatory and Immune Response Models

The histaminergic system is increasingly recognized for its role in modulating neuroinflammation and immune responses within the central nervous system. nih.govnih.gov Histamine can act as a neurotransmitter and as an immune modulator, influencing the activity of microglia and astrocytes. nih.gov Studies in animal models of neuroinflammatory diseases, such as experimental autoimmune encephalomyelitis, investigate the role of histamine in the disease process.

In these models, the accurate measurement of N-tau-methylhistamine, facilitated by this compound, helps to correlate changes in histaminergic activity with the severity of neuroinflammation and immune cell infiltration. frontiersin.org This allows researchers to explore the potential of targeting the histaminergic system to mitigate neuroinflammatory damage.

Table 2: Histamine Metabolite Levels in a Mouse Model of Neuroinflammation

| Treatment Group | Brain Region | N-tau-methylhistamine Levels (pg/mg protein) |

|---|---|---|

| Control | Spinal Cord | 85.2 ± 9.8 |

| EAE Model | Spinal Cord | 152.6 ± 18.4 |

This table contains illustrative data demonstrating how N-tau-methylhistamine levels might change in a neuroinflammatory model and in response to a therapeutic intervention. The use of this compound ensures the reliability of these measurements.

Role in Sleep-Wake Regulation and Circadian Rhythms in Animal Studies

The histaminergic system, originating from the tuberomammillary nucleus of the hypothalamus, plays a crucial role in maintaining wakefulness and regulating the sleep-wake cycle. nih.govnih.gov The activity of histaminergic neurons varies across the sleep-wake cycle, with the highest firing rates during wakefulness.

Animal studies investigating the role of histamine in sleep and circadian rhythms rely on precise measurements of histamine turnover. By using this compound as an internal standard, researchers can accurately quantify the diurnal variations in N-tau-methylhistamine levels in brain regions associated with sleep-wake regulation. helsinki.fi This helps to elucidate the mechanisms by which the histaminergic system influences arousal and the timing of sleep. These investigations are critical for understanding sleep disorders and developing novel therapeutic strategies. nih.gov

N Tau Methyl D3 Histamine 2hcl As a Research Tracer and Biomarker Candidate in Preclinical Studies

Tracing Histamine (B1213489) Dynamics and Turnover in Controlled Research Systems

The use of stable, isotopically labeled compounds like N-tau-Methyl-D3-histamine 2HCl is fundamental to the study of histamine dynamics. As a deuterated analog of a primary histamine metabolite, it serves as an ideal internal standard in isotope dilution assays, allowing for precise quantification of endogenous histamine and its metabolites in various biological matrices. nih.gov This methodology is crucial for understanding the rate at which histamine is synthesized, released, and catabolized—a concept known as its turnover rate.

Research in controlled systems, particularly in animal models, utilizes this tracer to elucidate the half-life of neuronal histamine. For instance, studies have estimated the turnover of neuronal histamine (HA) in the brains of different mammalian species by measuring the accumulation of its metabolite, tele-methylhistamine (t-MH), after inhibiting its further breakdown. nih.gov By introducing a labeled precursor, such as isotopic histidine, researchers can track the formation of newly synthesized histamine and its subsequent metabolism into labeled N-tau-methylhistamine. nih.gov This allows for a clear distinction between pre-existing histamine stores and the newly synthesized pool. nih.gov

These tracing studies have revealed significant regional and species-specific differences in histamine turnover. The hypothalamus, for example, consistently shows a high rate of histamine turnover across different species. nih.gov Such findings are instrumental in building a comprehensive picture of the brain's histaminergic system. nih.gov

Table 1: Neuronal Histamine Half-Life in Different Brain Regions of Animal Models

This table presents data on the estimated half-life of neuronal histamine in various brain regions of mice and guinea pigs, as determined by tracer methodologies. Data is compiled from preclinical research studies.

| Brain Region | Mouse Half-Life (minutes) | Guinea Pig Half-Life (minutes) |

|---|---|---|

| Hypothalamus | 13-38 | 87 |

| Cortex | 13-38 | 24-37 |

| Striatum | 13-38 | 24-37 |

| Hippocampus | 13-38 | 24-37 |

Application in Biomarker Discovery Research for Neurological and Immunological Conditions in Animal Models and Human Samples

In the quest for biomarkers for complex neurological and immunological diseases, precise and reproducible measurement of endogenous molecules is paramount. nih.gov this compound plays a vital role in the methodological framework of biomarker discovery by serving as a stable isotope-labeled internal standard for mass spectrometry-based assays. nih.govnih.gov The development of sensitive liquid-chromatography-tandem mass spectrometric (LC-MS/MS) assays incorporating deuterium-labeled standards enables the accurate quantification of trace levels of histamine and its metabolites in complex biological samples like plasma and urine. nih.govnih.gov

The methodology involves "spiking" a biological sample with a known quantity of this compound. During analysis, the mass spectrometer can distinguish between the naturally occurring (unlabeled) metabolite and the heavier, deuterated standard. This stable isotope dilution technique corrects for any sample loss during preparation and variability in instrument response, yielding highly accurate and precise quantification. nih.gov

This approach allows researchers to compare the levels of histamine metabolites in samples from healthy control subjects (animal or human) with those from subjects with neurological or immunological conditions. nih.gov A statistically significant and consistent difference in the level of a metabolite, such as N-tau-methylhistamine, could indicate its potential as a biomarker for that specific condition. nih.govnih.gov This discovery phase is focused on identifying these correlations rather than determining clinical outcomes. For example, alterations in brain histamine levels have been noted in different CNS regions of patients with Alzheimer's disease, highlighting the importance of these measurement techniques in neuroimmune research. nih.gov

Table 2: Methodological Application of this compound in Biomarker Discovery

This table outlines the methodological use of the compound as an internal standard in preclinical biomarker research.

| Analytical Technique | Role of Compound | Biological Matrix | Research Area (Methodology Focus) |

|---|---|---|---|

| LC-MS/MS | Internal Standard | Plasma | Quantifying systemic histamine metabolites in animal models of neuroinflammation. nih.gov |

| Gas Chromatography-Mass Spectrometry | Internal Standard | Plasma, Urine | Developing high-sensitivity assays for histamine metabolites in human samples for correlation with immunological status. nih.govnih.gov |

| Isotope Dilution Mass Fragmentography | Internal Standard | Urine | Assessing changes in histamine metabolism in preclinical models of allergic disease. nih.gov |

Assessment of Histamine Release Mechanisms in Allergic and Inflammatory Models

Understanding the mechanisms that trigger histamine release from mast cells and basophils is central to allergy and inflammation research. nih.govlabcorp.com this compound and related isotopic tracers are instrumental in dissecting these mechanisms. Specifically, these tools allow researchers to differentiate between the release of pre-formed, stored histamine and the release of newly synthesized histamine. nih.gov

In a typical experimental model, such as a mast cell line (e.g., RBL-2H3 cells), researchers can introduce a labeled precursor like isotopic histidine into the culture medium. nih.gov This allows the cells to produce a pool of isotopically labeled histamine. Subsequently, the cells are stimulated with an agent known to cause degranulation, such as Compound 48/80 or specific antigens. nih.gov

By using a sensitive analytical method like LC-MS/MS, scientists can measure the levels of both unlabeled and labeled histamine (or its metabolite, N-tau-methylhistamine) released into the surrounding medium. nih.gov A high proportion of unlabeled metabolite release would indicate that the stimulus primarily triggers the degranulation of existing stores. Conversely, a significant release of the labeled metabolite would suggest that the stimulus also promotes the synthesis of new histamine. nih.gov This methodological approach provides crucial insights into how different triggers, from allergens to pharmacological agents, exert their effects on histamine-producing cells. nih.govpharm.or.jp

Emerging Research Frontiers and Methodological Advancements for Deuterated Histamine Metabolites

Integration with Advanced Multi-Omics Approaches in Systems Biology Research

Systems biology aims to understand the complex interactions within biological systems by integrating diverse data sets from genomics, proteomics, and metabolomics. In this context, stable isotope-labeled compounds are indispensable tools for achieving accurate quantification and tracing metabolic fluxes. nih.gov N-tau-Methyl-D3-histamine 2HCl serves as an ideal internal standard in mass spectrometry (MS)-based metabolomics. thermofisher.com When added to a biological sample, it co-elutes with the endogenous (unlabeled) N-tau-methylhistamine but is distinguished by its higher mass due to the three deuterium (B1214612) atoms. thermofisher.comnih.gov This allows for precise quantification, correcting for variations in sample preparation and instrument response. thermofisher.com

This approach, known as stable isotope dilution analysis, is critical for multi-omics studies where subtle changes in metabolite concentrations can signify major shifts in pathway dynamics. nih.gov By providing an exact measure of N-tau-methylhistamine levels, researchers can more accurately correlate changes in the metabolome with transcriptomic and proteomic data. This integration allows for a more holistic understanding of the histaminergic system's response to stimuli, genetic modifications, or pharmacological interventions. For instance, in studies of inflammatory diseases or neurological disorders, quantitative metabolomics using deuterated standards can reveal dysregulation in histamine (B1213489) metabolism that may serve as a biomarker or a therapeutic target. nih.govmetabolon.com

Advancements in In Vivo Microdialysis and Real-time Monitoring Techniques

Understanding the dynamic role of histamine as a neurotransmitter in the central nervous system requires methods that can measure its release in real-time within specific brain regions. nih.gov In vivo microdialysis is a powerful technique that allows for the continuous sampling of neurotransmitters from the extracellular fluid of living animals. nih.gov A microdialysis probe, which has a semi-permeable membrane, is inserted into the target brain area. The probe is perfused with a physiological solution, and molecules from the extracellular space, including histamine and its metabolites, diffuse into the probe. nih.govnih.gov

The collected dialysate contains extremely low concentrations of these analytes, demanding highly sensitive detection methods. Coupling microdialysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary specificity and sensitivity. The use of N-tau-Methyl-D3-histamine as an internal standard in the analytical workflow is crucial for achieving accurate quantification of histamine levels from these microdialysates. nih.gov Recent advancements have also focused on developing highly sensitive biosensors and graphene-modified acupuncture needles capable of real-time histamine monitoring in vivo, which could provide unprecedented temporal resolution of histamine dynamics at specific acupoints. nih.govnih.gov These methodological synergies enable researchers to monitor the precise, second-by-second fluctuations in histamine release in response to behavioral tasks, pharmacological challenges, or in models of disease, providing deep insights into the brain's chemical signaling. nih.gov

Development of Novel Synthetic Routes for Complex Isotopic Labeling

The utility of deuterated compounds is contingent on the ability to synthesize them with high isotopic purity and chemical yield. The development of novel synthetic routes is a cornerstone of advancing isotope-labeling studies. hilarispublisher.com For N-tau-Methyl-D3-histamine, the key synthetic challenge lies in the specific introduction of three deuterium atoms onto the N-tau-methyl group.

A common strategy involves the methylation of a suitable histamine precursor using a deuterated methylating agent. For example, a protected histamine derivative can be deprotonated and then treated with trideuteromethyl iodide (CD3I) to install the labeled methyl group specifically on the tau-nitrogen of the imidazole (B134444) ring. nih.govnih.gov Subsequent deprotection yields the desired N-tau-Methyl-D3-histamine. Advances in transition-metal catalysis and photocatalysis are continually expanding the toolkit for isotopic labeling, allowing for more complex and previously inaccessible labeling patterns. hilarispublisher.com These synthetic advancements are not only crucial for producing standards like N-tau-Methyl-D3-histamine but also for creating novel tracer molecules to probe different aspects of histamine metabolism and function.

Computational and Experimental Synergy in Understanding Drug-Receptor Interactions

The substitution of hydrogen with deuterium is the smallest structural modification possible in a molecule, yet it can have a measurable impact on its physicochemical properties, including the strength of hydrogen bonds. plos.orgnih.gov This phenomenon, known as the Ubbelohde effect, has been leveraged to study drug-receptor interactions with remarkable precision. doaj.org A synergistic approach combining experimental binding assays with advanced computational modeling has revealed how deuteration affects the binding of histamine to its receptors.

In a landmark series of studies on the histamine H2 receptor, researchers found that deuterating histamine significantly increased its binding affinity. plos.orgirb.hr Experimental measurements showed that the binding free energy was more favorable for the deuterated ligand. plos.org These experimental findings were corroborated by quantum-chemical calculations and molecular dynamics simulations. irb.hrmdpi.com The computational models predicted that deuteration alters the strength of hydrogen bonding interactions between the ligand and key amino acid residues in the receptor's binding pocket, such as Asp98 and Tyr250. doaj.orgirb.hr The calculated difference in binding energy between the deuterated and non-deuterated histamine was in excellent agreement with the experimental value, validating the computational approach and providing a molecular-level explanation for the observed affinity change. mdpi.comnih.gov This synergy between wet-lab experiments and in silico modeling provides a powerful paradigm for rational drug design and for understanding the quantum nature of ligand-receptor binding. plos.orgdoaj.org

| Parameter | Experimental Value (kcal/mol) | Computational Value (kcal/mol) | Reference |

|---|---|---|---|

| ΔΔGBIND (H→D) | -0.73 | -0.51 | plos.org |

| ΔΔEBIND (H→D) | -0.75 | -0.85 | irb.hrmdpi.com |

Potential for New Applications in Translational Neuroscience Research Models

The histaminergic system in the brain is implicated in a wide array of functions, including arousal, cognition, and sleep-wake cycles. nih.govmetabolon.com Dysregulation of this system has been linked to several neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and Tourette's syndrome. nih.govfrontiersin.org For instance, post-mortem studies have shown decreased brain histamine levels in Alzheimer's patients and abnormally high levels in the brains of individuals with Parkinson's or schizophrenia. nih.gov This makes the histaminergic system a promising target for novel therapeutics.

Translational research using animal models is essential for developing such therapies. This compound and other deuterated metabolites are powerful tools in this research. They can be used as tracers to study the pharmacokinetics and pharmacodynamics of new drugs targeting histamine receptors or the enzyme histamine N-methyltransferase (HNMT), which is responsible for inactivating histamine in the brain. frontiersin.orgmdpi.com By administering a deuterated histamine precursor and tracking the appearance of labeled N-tau-methylhistamine, researchers can precisely measure the rate of histamine turnover in the brain. testcatalog.org This allows for the direct assessment of how a potential drug affects histamine metabolism in a living animal model of a specific neurological disease. Such studies can help validate therapeutic targets, optimize drug candidates, and bridge the gap between preclinical models and clinical applications, ultimately accelerating the development of new treatments for devastating brain disorders. nih.govneurosciencenews.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Histamine |

| N-tau-methylhistamine |

| Trideuteromethyl iodide |

| Asp98 |

Q & A

Basic Research: What is the significance of deuterium labeling in N-τ-Methyl-D3-histamine 2HCl for metabolic studies?

Deuterium labeling in N-τ-Methyl-D3-histamine 2HCl serves as a quantitative tracer to study histamine metabolism and pharmacokinetics. The incorporation of stable heavy isotopes (e.g., deuterium) allows researchers to distinguish endogenous histamine metabolites from exogenous compounds in biological matrices. This is critical for tracking metabolic pathways, assessing excretion rates, and quantifying tissue-specific distribution without isotopic interference. Methodologically, deuterated analogs are analyzed via mass spectrometry (MS) to ensure accurate detection and differentiation from non-deuterated counterparts .

Basic Research: Which analytical techniques are validated for quantifying N-τ-Methyl-D3-histamine 2HCl in biological samples?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely validated for quantifying N-τ-Methyl-D3-histamine 2HCl. For example, GC-MS with electron-capture negative-ion chemical ionization (ECNICI) achieves high sensitivity for urinary metabolites, while LC-MS/MS is preferred for plasma or tissue samples due to its compatibility with complex matrices. Key validation parameters include linearity (0.1–100 ng/mL), recovery rates (>85%), and limits of detection (LOD < 0.05 ng/mL). Sample preparation typically involves derivatization for GC-MS or solid-phase extraction for LC-MS .

Advanced Research: How can receptor-binding assays be designed to study N-τ-Methyl-D3-histamine 2HCl’s interaction with histamine receptors?

To study receptor interactions, use competitive binding assays with radiolabeled ligands (e.g., [³H]-histamine) in cell membranes expressing histamine receptors (e.g., H3R). Incubate N-τ-Methyl-D3-histamine 2HCl with the receptor preparation and measure displacement of the radioligand via scintillation counting. Functional assays (e.g., cAMP inhibition for H3R) should complement binding studies to assess agonism/antagonism. Controls must include non-deuterated histamine analogs to evaluate isotopic effects on binding affinity .

Advanced Research: How should discrepancies in analytical results between GC-MS and LC-MS be resolved?

Discrepancies may arise from matrix effects, ionization efficiency, or derivatization artifacts. Cross-validate results by:

- Parallel analysis : Run identical samples on both platforms.

- Internal Standards : Use deuterated internal standards (e.g., N-τ-Methyl-D6-histamine) for LC-MS to correct for ion suppression.

- Recovery Studies : Compare extraction efficiencies between methods.

- Method Harmonization : Optimize derivatization protocols (e.g., dansyl chloride for GC-MS) to minimize variability .

Advanced Research: What experimental strategies assess the impact of deuteration on N-τ-Methyl-D3-histamine 2HCl’s pharmacokinetics?

Compare pharmacokinetic (PK) parameters (e.g., clearance, half-life) between deuterated and non-deuterated analogs in in vivo models. Use LC-MS/MS to quantify both forms in plasma and tissues. Isotopic effects on metabolism (e.g., deuterium kinetic isotope effects, DKIE) can be evaluated by measuring metabolite ratios (e.g., methylhistamine vs. deuterated methylhistamine) in urine. Dose-response studies should clarify whether deuteration alters bioavailability or tissue penetration .

Basic Research: What sample preparation protocols are recommended for urinary N-τ-Methyl-D3-histamine 2HCl analysis?

For urinary assays:

Acid Hydrolysis : Treat urine with HCl (6M, 110°C, 24h) to liberate conjugated metabolites.

Derivatization : Use pentafluoropropionic anhydride (PFPA) for GC-MS or dansyl chloride for LC-MS to enhance volatility/ionization.

Solid-Phase Extraction (SPE) : Employ mixed-mode cation-exchange cartridges to isolate histamine metabolites.

Internal Standardization : Spike with N-τ-Methyl-D6-histamine to correct for recovery losses .

Advanced Research: How is isotopic purity verified for deuterated N-τ-Methyl-D3-histamine 2HCl in pharmacokinetic studies?

Isotopic purity (>98% D-enrichment) is confirmed via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR). For HRMS, monitor the M+3 ion (deuterated) and calculate the relative abundance of non-deuterated (M+0) and partially deuterated (M+1, M+2) species. NMR (²H or ¹³C) identifies deuterium incorporation at specific positions (e.g., methyl group). Batch-to-batch variability must be assessed to ensure consistency in tracer studies .

Advanced Research: What are the challenges in interpreting metabolic flux data from deuterated N-τ-Methyl-D3-histamine 2HCl?

Key challenges include:

- Isotopic Dilution : Endogenous histamine pools may dilute the deuterated tracer, requiring correction using isotopic enrichment ratios.

- Enzyme Kinetic Variability : Deuteration may alter substrate preferences for histamine-N-methyltransferase (HNMT).

- Compartmentalization : Differential distribution of deuterated vs. non-deuterated metabolites in tissues.

Address these by using compartmental PK modeling and tracer-specific calibration curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.